molecular formula C13H9N3O2 B1201617 1-Nitro-9-aminoacridine CAS No. 21914-54-5

1-Nitro-9-aminoacridine

Cat. No. B1201617
CAS RN: 21914-54-5
M. Wt: 239.23 g/mol
InChI Key: IOQZSOCPFYNJIG-UHFFFAOYSA-N
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Description

1-Nitro-9-aminoacridine is a derivative of 9-Aminoacridine . 9-Aminoacridine is a synthetic dye used clinically as a topical antiseptic and experimentally as a mutagen, an intracellular pH indicator, and a small molecule MALDI matrix . It’s a yellow solid that is almost insoluble in water . Its hydrochloride salt is a yellow crystalline, odorless, bitter powder that is soluble in water and ethanol, slightly soluble in saline, and almost insoluble in ether and chloroform .


Synthesis Analysis

The synthesis of 1-Nitro-9-aminoacridine involves the reaction of 1-nitro-9-chloroaeridine with the corresponding arylamines in the presence of phenol .


Molecular Structure Analysis

The 9-aminoacridinium molecules are protonated with the proton on the N atom of the central ring. This N atom is connected to an N,N-dimethylformamide molecule by a hydrogen bond. The H atoms of the amino groups create short contacts with two chloride ions .


Chemical Reactions Analysis

Acridine derivatives have a broad range of pharmaceutical properties and are characterized by unique physical and chemical properties, biological activities, and industrial applications . They have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . These properties of acridines are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .

Scientific Research Applications

  • RNA and Protein Synthesis Inhibition : 1-Nitro-9-aminoacridine derivatives can inhibit RNA and, to a lesser extent, protein synthesis in cultured human cells. This inhibition is attributed to the formation of complexes between these compounds and DNA, leading to cytostatic action (Filipski, Marczynski, & Chorąży, 1975).

  • Structural Distortions in DNA : The introduction of a nitro group into the 9-aminoacridine molecule can cause considerable deviations from planarity in its structure. This distortion is significant in understanding the role of the 1-nitro group in enhancing antitumor activity (Pett, Rossi, Glusker, Stezowski, & Bogucka-Ledochowska, 1982).

  • Thiol-Dependent Inhibition of RNA Synthesis : The presence of sulfhydryl compounds leads to the formation of irreversible complexes between 1-nitro-9-aminoacridine derivatives and DNA, significantly inhibiting RNA synthesis (Gniazdowski, Szmigiero, & Wilmańska, 1982).

  • Ultrastructural Lesions in Carcinoma Cells : 1-Nitro-9-aminoacridine derivatives can induce specific ultrastructural lesions in human ovarian carcinoma cells, suggesting their potential as therapeutic agents in cancer treatment (Krzyżowska-Gruca, Gruca, Kwasniewska-Rokicinska, & Vorbrodt, 1973).

  • DNA Binding and Cytotoxicity : Studies have shown that 1-nitro-9-aminoacridine dimers have a higher affinity for DNA than their monomeric counterparts and exhibit significant cytotoxicity against cultured cells (Markovits, Wilmańska, Lescot, Studzian, Szmigiero, & Gniazdowski, 1989).

  • Mutagenic Activity Enhancement : The introduction of a nitro group into 9-aminoacridine molecules can significantly enhance their mutagenic activity, as observed in various tests (Tomosaka, Omata, & Anzai, 1994).

  • Covalent DNA Binding in Cellular Systems : 1-Nitro-9-aminoacridine derivatives can form covalent bonds with DNA in cellular systems, leading to distinct patterns of DNA adduct formation (Bartoszek & Konopa, 1989).

  • Interaction with DNA : The biological activity of 1-nitro-9-aminoacridine derivatives seems to depend more on their ability to crosslink DNA rather than just intercalate into it (Filipski, Marczynski, Sadzińska, Chalupka, & Chorąży, 1977).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

With the current massive increases in drug-resistant bacterial infection, new acridine derivatives may be of use . In addition, the topical utilization of aminoacridines in conjunction with directed low-power light offers bactericidal action at much lower doses . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

properties

IUPAC Name

1-nitroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQZSOCPFYNJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176330
Record name 1-Nitro-9-aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-9-aminoacridine

CAS RN

21914-54-5
Record name 1-Nitro-9-aminoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021914545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-9-aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
A Bartoszek, P Dackiewicz, A Składanowski… - Chemico-biological …, 1997 - Elsevier
Using agarose gel electrophoresis we confirmed that Ledakrin is capable of incurring covalent crosslinking in pBR322 plasmid DNA and also in poly(dGdC) in the presence of a simple …
Number of citations: 4 www.sciencedirect.com
WC Stallings, JP Glusker, HL Carrell… - Journal of …, 1984 - Taylor & Francis
… l..edakrin (nitracrine), C-283, is a 1-nitro-9-aminoacridine derivative that is used in Poland as … , in positions suitable for DNA cross-linking by activated 1-nitro9-aminoacridine derivatives. …
Number of citations: 11 www.tandfonline.com
VB Pett, M Rossi, JP Glusker, JJ Stezowski… - Bioorganic …, 1982 - Elsevier
… The structure of 1-nitro-9aminoacridine is approximately isomorphous with that of the 9-methyl derivative, with unit cell dimensions a = 13.217(2), b = 10.01 l(l), c = 16.373(l) hi, V = …
Number of citations: 14 www.sciencedirect.com
K Rząd, E Paluszkiewicz, I Gabriel - Bioorganic & Medicinal Chemistry …, 2021 - Elsevier
… 1) to have very low systemic toxicity along with a lowered mutagenic potential in comparison to other 1-nitro-9-aminoacridine derivatives,21, 22, 23 that compound was used as template …
Number of citations: 7 www.sciencedirect.com
J Filipski, B Marczyński, L Sadzińska… - … et Biophysica Acta (BBA …, 1977 - Elsevier
… Covalent binding of 1-nitro-9-aminoacridine with Ehrlich ascites cell DNA has been reported by Konopa et al. [7]. Compounds possessing two binding sites can introduce crosslinks into …
Number of citations: 28 www.sciencedirect.com
JM Woynarowski, H McNamee, L Szmigiero… - Biochemical …, 1989 - Elsevier
… This study demonstrated the ability of ledakrin and other related 1-nitro-9-aminoacridine derivatives to induce covalent DNA-protein crosslinks in intact cells. This is a new type of DNA …
Number of citations: 24 www.sciencedirect.com
JJ Stezowski, P Kollat… - Journal of the …, 1985 - ACS Publications
The steric hindrance that results from 1-nitro substitution in 9-aminoacridine derivatives has been investigated. Crystal structures for four derivatives of ledakrin, 9-[(3-(dimethylamino) …
Number of citations: 38 pubs.acs.org
A Bartoszek, J Konopa - Biochemical pharmacology, 1987 - Elsevier
… It was demonstrated in our laboratory that derivatives of 1-nitro-9-aminoacridine are potent DNA cross-linking agents, however, the requirement of radiolabelled derivatives limited DNA-…
Number of citations: 8 www.sciencedirect.com
JM Woynarowski, A Bartoszek, J Konopa - Chemico-biological interactions, 1984 - Elsevier
… Ledakrin and seven other antitumor and cytotoxic derivatives of 1-nitro-9aminoacridine were shown to induce DNA-single strand breaks in HeLa $3 cells as found by alkaline sucrose …
Number of citations: 22 www.sciencedirect.com
S Krzyzowska-Gruca, S Gruca… - European Journal of …, 1973 - Elsevier
… VommonT, Ultrastructural nuclear and nucleolar lesions induced by 1nitro-9-aminoacridine … VORBRODT, Ultrastructural lesions induced by 1-nitro-9-aminoacridine in the cytoplasm of …
Number of citations: 10 www.sciencedirect.com

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